VEGFR-2-IN-44 is a selective, cell-permeable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase that mediates the angiogenic signaling cascade initiated by VEGF. With an IC50 value of 70 nM for VEGFR-2 (also known as Flk-1 or KDR), it provides a valuable tool for investigating the roles of this specific pathway in endothelial cell proliferation, migration, and new blood vessel formation. The compound also exhibits inhibitory activity against Platelet-Derived Growth Factor Receptor Beta (PDGF-Rβ) with an IC50 of 920 nM, offering a degree of multi-targeting that can be relevant in specific tumor models where both pathways are active.
While numerous compounds inhibit VEGFR-2, direct substitution with multi-kinase inhibitors like Sunitinib or Sorafenib can introduce significant experimental variables. Many of these alternatives potently inhibit a broader range of kinases (e.g., c-Kit, FLT3, RET), which can confound results and lead to off-target effects that are difficult to deconvolute from specific VEGFR-2 inhibition. Furthermore, variations in potency and selectivity profiles among inhibitors mean that a concentration effective for one compound may be suboptimal or overly toxic for another, compromising experimental reproducibility. Procuring VEGFR-2-IN-44 ensures a focus on the intended target with a defined and published selectivity profile, which is critical for studies aiming to isolate the effects of VEGFR-2 signaling.
VEGFR-2-IN-44 demonstrates a clear preference for VEGFR-2, with an IC50 of 70 nM. Its inhibitory activity against a related tyrosine kinase, PDGFR-β, is significantly lower, with an IC50 of 920 nM.
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | 70 nM (VEGFR-2) |
| Comparator Or Baseline | PDGFR-β: 920 nM |
| Quantified Difference | Over 13-fold more selective for VEGFR-2 than PDGFR-β |
| Conditions | In vitro kinase assay |
This defined selectivity allows researchers to more confidently attribute observed biological effects to the inhibition of the VEGFR-2 pathway, minimizing confounding data from potent off-target inhibition.
The potency of VEGFR-2-IN-44 (IC50 = 70 nM) is comparable to that of the well-known multi-kinase inhibitor Sunitinib (IC50 = 80 nM against VEGFR-2). However, Sunitinib also potently inhibits other kinases like PDGFRβ (IC50 = 2 nM), making VEGFR-2-IN-44 a more targeted choice when specific VEGFR-2 inhibition is desired.
| Evidence Dimension | VEGFR-2 Inhibition (IC50) |
| Target Compound Data | 70 nM |
| Comparator Or Baseline | Sunitinib: 80 nM |
| Quantified Difference | Similar order of magnitude in potency against VEGFR-2 |
| Conditions | In vitro kinase assays |
This demonstrates that choosing VEGFR-2-IN-44 for its selectivity does not require a compromise on its fundamental potency against the primary target, ensuring effective inhibition at standard concentrations.
For researchers needing to specifically dissect the contribution of the VEGFR-2 signaling pathway in in vitro or in vivo angiogenesis models, the defined selectivity profile of VEGFR-2-IN-44 makes it a more suitable choice than broad-spectrum inhibitors that would simultaneously block other pro-angiogenic pathways like PDGFR.
When the research goal is to validate VEGFR-2 as a primary driver of proliferation or survival in a particular cancer cell line, using a selective inhibitor like VEGFR-2-IN-44 provides clearer evidence. Its comparable potency to multi-kinase agents ensures that the target is effectively inhibited, while its selectivity reduces the ambiguity of whether the observed effects are due to off-target activities.
In studies screening the effects of various kinase inhibitors, VEGFR-2-IN-44 can serve as a specific control for the VEGFR-2 pathway. Its focused activity allows it to establish a baseline effect of inhibiting this particular receptor, against which the effects of less selective, multi-targeted compounds can be compared and contrasted.